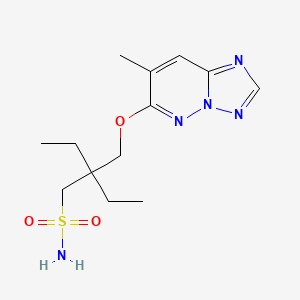

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Description

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a sulfonamide derivative featuring a [1,2,4]triazolo[1,5-b]pyridazine core. This compound’s structure includes a butanesulfonamide chain and a 2-ethyl substituent at the methylene bridge, distinguishing it from analogs.

Propriétés

Numéro CAS |

152537-59-2 |

|---|---|

Formule moléculaire |

C13H21N5O3S |

Poids moléculaire |

327.41 g/mol |

Nom IUPAC |

2-ethyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |

InChI |

InChI=1S/C13H21N5O3S/c1-4-13(5-2,8-22(14,19)20)7-21-12-10(3)6-11-15-9-16-18(11)17-12/h6,9H,4-5,7-8H2,1-3H3,(H2,14,19,20) |

Clé InChI |

OQGLMJWGJNCHNA-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de TAK-225 implique la formation de la structure de base de la triazolopyridazine. Le processus comprend généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Des détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont la propriété exclusive de la société d'origine, Takeda Pharmaceutical Co., Ltd .

Méthodes de production industrielle : La production industrielle de TAK-225 impliquerait une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté. Cela inclut l'utilisation de réacteurs chimiques avancés et de techniques de purification pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : TAK-225 subit diverses réactions chimiques, notamment :

Oxydation : TAK-225 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans TAK-225.

Substitution : TAK-225 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers composés triazolopyridazine substitués .

Applications De Recherche Scientifique

TAK-225 présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des dérivés de la triazolopyridazine.

Biologie : Investigé pour ses effets sur le dégagement mucociliaire des voies respiratoires et la motilité ciliaire.

Médecine : Exploré comme traitement potentiel de l'asthme et d'autres maladies respiratoires en raison de ses propriétés antagonistes des récepteurs.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antiallergiques et de thérapies respiratoires.

5. Mécanisme d'action

TAK-225 exerce ses effets en antagonisant les récepteurs des leucotriènes, les récepteurs du facteur d'activation plaquettaire et les récepteurs de l'endothéline. Cela conduit à l'inhibition des voies qui provoquent l'inflammation et la constriction des voies respiratoires. Le composé augmente les niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc), ce qui améliore la motilité ciliaire et le dégagement mucociliaire .

Composés similaires :

Montélukast : Un autre antagoniste des récepteurs des leucotriènes utilisé pour traiter l'asthme.

Zafirlukast : Similaire au montélukast, utilisé pour la prise en charge de l'asthme.

Bosentan : Un antagoniste des récepteurs de l'endothéline utilisé pour l'hypertension artérielle pulmonaire.

Unicité de TAK-225 : TAK-225 est unique en raison de ses propriétés antagonistes multi-cibles, affectant simultanément les récepteurs des leucotriènes, les récepteurs du facteur d'activation plaquettaire et les récepteurs de l'endothéline. Ce large spectre d'action en fait un composé polyvalent pour le traitement de diverses affections respiratoires .

Mécanisme D'action

TAK-225 exerts its effects by antagonizing leukotriene receptors, platelet-activating factor receptors, and endothelin receptors. This leads to the inhibition of pathways that cause inflammation and constriction in the airways. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances ciliary motility and improves mucociliary clearance .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The compound’s [1,2,4]triazolo[1,5-b]pyridazine ring differs from the [1,2,4]triazolo[1,5-a]pyrimidine systems in (e.g., compounds 8a and 8b). Pyridazine (two adjacent nitrogen atoms) vs. For instance, pyridazine derivatives may exhibit enhanced solubility due to increased polarity, whereas pyrimidine analogs like 8a/8b are linked to herbicidal activity .

Sulfonamide Substituents

- Chain Length and Flexibility : The butanesulfonamide group in the target compound contrasts with the rigid benzenesulfonamide moieties in 8a/8b . Longer alkyl chains may improve membrane permeability but reduce crystallinity compared to aromatic sulfonamides.

- Substituent Position : The 2-ethyl group on the methylene bridge differs from the 3-methyl substituent in the structurally related 1-Butanesulfonamide, 3-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl) (). This positional isomerism could influence steric hindrance and conformational stability.

Crystallographic and Physicochemical Properties

- Crystal Packing : highlights π-π stacking interactions (centroid-centroid distances: 3.63–3.88 Å) in triazolopyrimidines. The target compound’s butanesulfonamide chain may disrupt such interactions, leading to altered packing efficiency and solubility .

- Bond Geometry : Triazolopyridazine bond lengths and angles are expected to align with standard values (e.g., C–N: ~1.33 Å, C–C: ~1.39 Å), as seen in similar systems .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Crystallographic Parameters (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.